molecular formula C20H25N3O2 B2646231 2-(4-isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1795417-56-9

2-(4-isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No. B2646231
CAS RN: 1795417-56-9
M. Wt: 339.439
InChI Key: FEOOXKNUVNYXOV-UHFFFAOYSA-N
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Description

2-(4-isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide, also known as IPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPPA is a synthetic compound that belongs to the class of acetamides and has a molecular weight of 394.51 g/mol.

Scientific Research Applications

Corrosion Inhibition

A study explored the synthesis and evaluation of long alkyl side chain acetamide derivatives, including isoxazolidine and isoxazoline derivatives, as corrosion inhibitors. These compounds, synthesized via amidation and 1,3-dipolar cycloaddition reactions, showed promising inhibition efficiencies in both acidic and mineral oil media, highlighting their potential application in protecting metals from corrosion (Yıldırım & Cetin, 2008).

Molecular Docking and Anticancer Activity

Another research focused on the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating its potential as an anticancer drug targeting the VEGFr receptor. The compound's structure and interaction with the receptor were elucidated, suggesting its application in designing new anticancer therapies (Sharma et al., 2018).

Chemical Synthesis and Structural Analysis

The synthesis of complex organic compounds like the pseudodipeptide (S)-N-isopropyl {[N-(pivaloyl)pyrrolidin-2-yl]methylamino}oxyacetamide provides insights into the chemical behavior and structural properties of acetamide derivatives. This study contributes to the understanding of molecular conformation and intramolecular interactions, relevant for designing compounds with desired chemical and physical properties (Corbier et al., 2000).

Oxidation Reactivity Channels

Research into the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides sheds light on the reactivity of similar acetamide compounds. Understanding the oxidation processes and the resulting products can inform the development of novel synthetic methodologies and the optimization of reaction conditions for producing specific compounds (Pailloux et al., 2007).

properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15(2)16-6-8-18(9-7-16)25-14-20(24)22-17-10-12-23(13-17)19-5-3-4-11-21-19/h3-9,11,15,17H,10,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOOXKNUVNYXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

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